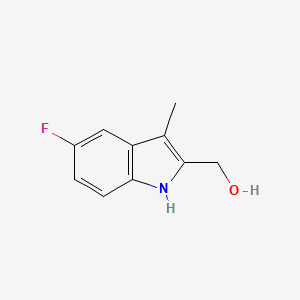

(5-fluoro-3-methyl-1H-indol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRLBPLIQUGFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284913 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-01-7 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of the 5 Fluoro 3 Methyl 1h Indol 2 Yl Methanol Scaffold

Reactions at the Hydroxymethyl Group (C-2 Position)

The primary alcohol functionality at the C-2 position is a prime site for synthetic manipulation, enabling transformations into various functional groups and serving as a handle for further derivatization.

Oxidation Reactions to Carbonyls and Carboxylates

The selective oxidation of the hydroxymethyl group in (5-fluoro-3-methyl-1H-indol-2-yl)methanol can yield the corresponding aldehyde (5-fluoro-3-methyl-1H-indole-2-carboxaldehyde) or carboxylic acid (5-fluoro-3-methyl-1H-indole-2-carboxylic acid). The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid undesired side reactions on the sensitive indole (B1671886) nucleus. uconn.edu

Oxidation to Aldehydes: Mild oxidizing agents are typically employed for the conversion of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective. For indole-containing substrates, care must be taken to use neutral or slightly basic conditions to prevent acid-catalyzed polymerization or rearrangement of the indole ring.

Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified protocols are required to achieve oxidation to the carboxylic acid level. This can often be a two-step process, involving initial oxidation to the aldehyde followed by further oxidation. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or more selective modern methods can be used. For instance, a general procedure for oxidizing primary alcohols to carboxylic acids via an aldehyde intermediate has been developed using oxammonium cations. uconn.edu The oxidation chemistry of indole-2-carboxylic acid itself has been studied, revealing a complex mechanism that can lead to various products depending on the conditions. researchgate.net

Table 1: Common Reagents for Oxidation of Indolyl Methanols

| Transformation | Reagent | Typical Conditions | Notes |

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild; avoids over-oxidation. |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Neutral conditions, good for sensitive substrates. |

| Alcohol to Aldehyde | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Low temperature, avoids over-oxidation. |

| Alcohol to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Harsh acidic conditions may degrade indole ring. |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Acetone/H₂O, basic | Strong oxidant, requires careful control. |

Derivatization via Esterification and Etherification

The hydroxyl group is readily converted into esters and ethers, providing a straightforward method for introducing a wide variety of functional groups and modifying the molecule's physicochemical properties.

Esterification: Esterification can be achieved through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Base-catalyzed acylation, for example using acetic anhydride (B1165640) in pyridine, is a common method to form the corresponding acetate (B1210297) ester. These reactions are typically high-yielding and proceed under mild conditions.

Etherification: Ether synthesis, such as the Williamson etherification, involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of diverse alkyl or arylalkyl chains at the C-2 methylene (B1212753) position.

Functionalization of the Indole Nucleus

The indole ring is electron-rich, making it susceptible to electrophilic attack. The positions of the existing substituents on the this compound scaffold direct the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Indole typically undergoes electrophilic substitution at the C-3 position due to its highest electron density. chemtube3d.com However, in the target scaffold, this position is blocked by a methyl group. Therefore, electrophilic attack is directed to other positions on the ring. The fluorine at C-5 is a deactivating ortho-, para-director, while the alkyl groups at C-2 and C-3 are activating. Consequently, electrophilic substitution is most likely to occur at the C-4, C-6, or N-1 positions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings using a Vilsmeier reagent (e.g., POCl₃/DMF). organic-chemistry.orgijpcbs.com For 3-methylindoles, formylation can occur at the C-2 position if vacant, or on the benzene (B151609) ring. Given the substitution pattern of the target molecule, formylation would likely occur at the C-4 or C-6 position.

Mannich Reaction: This reaction introduces an aminomethyl group onto the indole ring. chemtube3d.com While typically occurring at C-3, in 3-substituted indoles, the reaction can proceed at the N-1 position to yield N-Mannich bases. acs.org

Nucleophilic aromatic substitution is generally difficult on the electron-rich indole nucleus unless strongly electron-withdrawing groups are present to activate the ring, which is not the case for this scaffold.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | Substitution at C-4 or C-6 |

| Halogenation | Br⁺, Cl⁺ | Substitution at C-4 or C-6 |

| Vilsmeier-Haack | Iminium ion | Formylation at C-4 or C-6 |

| Mannich Reaction | Iminium ion | Aminomethylation at N-1 |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., oxazinoindoles, pyrazinoindoles)

The functional groups at C-2 and C-3 can participate in intramolecular or intermolecular cyclization reactions to construct more complex, fused heterocyclic systems.

Oxazinoindoles: (1H-indol-2-yl)methanols are excellent precursors for the synthesis of oxazino[4,3-a]indoles. An efficient method involves a cascade addition-cyclization reaction with vinyl sulfonium (B1226848) salts, which affords the fused oxazinoindole derivatives in high yields under mild conditions. This strategy is general and can be applied to a variety of substituted indol-2-ylmethanols.

Pyrazinoindoles: The formation of pyrazino[1,2-a]indoles often starts from an indole-2-carboxaldehyde, which can be obtained by the oxidation of this compound as described in section 3.1.1. encyclopedia.pubresearchgate.net The aldehyde can then be condensed with an N-substituted aminoethanol followed by cyclization, or undergo other multi-step sequences to build the pyrazine (B50134) ring fused to the indole core. nih.gov

Formation of Hybrid and Conjugate Molecular Architectures

The this compound scaffold can be incorporated into larger, hybrid molecules by linking it to other pharmacophores or functional moieties. This is a common strategy in drug discovery to create molecules with dual or enhanced activity.

Triazole Conjugates: The hydroxymethyl group can be converted to an azide (B81097) or an alkyne, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly efficient and regioselective reaction allows for the facile conjugation of the indole scaffold to other molecules containing a complementary alkyne or azide group, forming a stable 1,2,3-triazole linker.

Oxadiazole Hybrids: The scaffold can be converted to its corresponding carboxylic acid (see 3.1.1), which is a key intermediate for synthesizing 1,3,4-oxadiazoles. The indole-2-carboxylic acid can be converted to a carbohydrazide, which is then cyclized with various reagents (e.g., reacting with aromatic acids in the presence of POCl₃) to form the 1,3,4-oxadiazole (B1194373) ring, linking the indole moiety to another substituent.

These conjugation strategies provide a modular approach to building complex molecular architectures, enabling the systematic exploration of structure-activity relationships.

Pharmacological and Biological Research of 5 Fluoro 3 Methyl 1h Indol 2 Yl Methanol Derivatives

Broad-Spectrum Biological Activities of Indole (B1671886) Derivatives

Derivatives built upon the 5-fluoro-indole framework have demonstrated significant potential across various therapeutic areas, from infectious diseases to cancer and inflammatory conditions.

Antiviral Potencies

The 5-fluoro-indole nucleus is a key component in a variety of compounds investigated for their antiviral properties. researchgate.net Notably, a series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones has been synthesized and evaluated for antiviral efficacy. nih.govresearchgate.net Within this series, derivatives with an ethyl group at the N1 position of the indole ring were generally more effective. nih.gov

Specific compounds demonstrated significant activity against several viruses in cell cultures. For instance, derivatives with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring of the thiosemicarbazone moiety were active against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Furthermore, a derivative with a 4-Br substitution showed selective activity against Coxsackie B4 virus. nih.gov Molecular modeling studies suggest these compounds may bind to viral glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D, interfering with viral function. nih.gov Other research has highlighted the potent anti-HIV-1 activity of fluorinated indole-carboxamide derivatives, which can inhibit viral replication at nanomolar concentrations. nih.gov

Table 1: Antiviral Activity of Selected 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives

| Compound ID | Phenyl Ring Substitution (R1) | Target Virus | Activity |

|---|---|---|---|

| 7d | 4-CF3 | HSV-1, HSV-2, VV | Active |

| 7g | 4-OCH3 | HSV-1, HSV-2, VV | Active |

| 7l | 3-Cl | HSV-1, HSV-2, VV | Active |

| 7n | 4-Br | Coxsackie B4 | Selectively Active |

Data sourced from studies on 5-fluoro-1H-indole-2,3-dione derivatives. nih.gov

Anticancer and Antiproliferative Investigations

The 5-fluoro-indole scaffold is integral to several potent anticancer agents. One of the most well-known is Sunitinib (SU11248), a tyrosine kinase inhibitor used in the treatment of various cancers. Its chemical name is 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, and it targets receptors like VEGF-R2 and PDGF-Rβ, which are crucial for tumor angiogenesis and proliferation. nih.gov

In other research, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been screened for their anticancer effects against various cell lines. dergipark.org.trresearchgate.net Several compounds in this class showed high efficacy against the A549 human lung carcinoma cell line and the U-87 MG human glioblastoma cell line, with some derivatives exhibiting greater potency than the standard chemotherapy drug cisplatin. dergipark.org.tr In silico studies of other tri-substituted fluoro-indole derivatives suggest they may act as anti-cancer agents by targeting human topoisomerase-II, an enzyme critical for DNA replication in cancer cells. researchgate.net

Table 2: Anticancer Activity of Selected 5-Fluoro-1-methyl-1H-indole-2,3-dione 3-Thiosemicarbazones

| Compound ID | Cell Line | Activity |

|---|---|---|

| 6a, 6b, 6g, 6h, 6l, 6n | A549 (Lung Carcinoma) | Highly effective compared to cisplatin |

| 6d, 6h, 6l, 6n | U-87MG (Glioblastoma) | Effective compared to cisplatin |

Data sourced from in vitro studies on 5-fluoro-1H-indole-2,3-dione derivatives. dergipark.org.tr

Antimicrobial and Antibiofilm Properties

Derivatives of 5-fluoro-indole have also been explored for their potential to combat microbial infections. A study involving the synthesis of 1,2,3-triazole-linked 5-fluoroindoline-2,3-diones revealed compounds with significant antibacterial and antifungal properties. researchgate.net

Several of these hybrid molecules demonstrated considerable potency against bacterial strains such as Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) comparable to the reference antibiotic ciprofloxacin. researchgate.net In antifungal assays, certain derivatives showed better potency against Aspergillus niger and comparable activity against Candida albicans when measured against the standard drug fluconazole (B54011). researchgate.net These findings indicate that the 5-fluoro-indole core can be a valuable template for developing new broad-spectrum antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and pain-relieving potential of 5-fluoro-indole derivatives has been specifically demonstrated with 5-fluoro-2-oxindole. In a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), administration of 5-fluoro-2-oxindole significantly reduced allodynia and hyperalgesia. mdpi.com

The mechanism of action appears to be multifactorial. The treatment was shown to inhibit the upregulation of inflammatory markers such as inducible nitric oxide synthase (NOS2) and microglial markers (CD11b/c and IBA-1) in the spinal cord and paw tissue. mdpi.com Furthermore, it increased the expression of heme oxygenase 1 (HO-1), an enzyme with anti-inflammatory properties. The antinociceptive effects were reversed by an HO-1 inhibitor, confirming its role in the analgesic pathway. mdpi.com This research highlights the potential of 5-fluoro-indole derivatives in managing chronic inflammatory pain. mdpi.com

Other Noteworthy Biological Activities (e.g., neuroprotective, antidiabetic, anticholinesterase, antiparasitic, growth-regulating, antioxidant, antitubercular)

The versatility of the 5-fluoro-indole core extends to a multitude of other biological functions.

Antitubercular: A significant area of research has been the evaluation of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones against Mycobacterium tuberculosis H37Rv. dergipark.org.trresearchgate.net Several derivatives, particularly those with 3-methyl and 3-fluoro substitutions on the phenyl ring of the thiosemicarbazone, showed potent activity, with IC50 values of 31.25 µg/mL, close to the standard drug rifampicin (B610482) (IC50 = 25.00 µg/mL). dergipark.org.tr This activity is consistent with findings for other 5-substituted isatin (B1672199) derivatives, which have shown significant antitubercular effects. nih.gov

Antidiabetic: Derivatives of 5-fluoro-2-oxindole have been identified as potential α-glucosidase inhibitors, an important target for managing type 2 diabetes. nih.gov Several synthesized compounds exhibited inhibitory activity many folds higher than the standard drug acarbose. nih.gov Additionally, novel triazinoindole derivatives containing a 4-fluoro substitution on an attached aroyl group demonstrated excellent α-amylase inhibitory activity, another key enzyme in carbohydrate metabolism. rsc.org

Antioxidant: The antioxidant properties of these derivatives are closely linked to their anti-inflammatory effects. In studies of inflammatory pain, 5-fluoro-2-oxindole was shown to inhibit the upregulation of the oxidative stress marker 4-hydroxy-2-nonenal (4-HNE) and increase the expression of antioxidant proteins like NQO1 and HO-1. mdpi.com The indole nucleus itself is known to be a powerful scavenger of free radicals. nih.govnih.gov

Anticholinesterase: While specific studies on (5-fluoro-3-methyl-1H-indol-2-yl)methanol are lacking, the broader family of indole derivatives is widely investigated for cholinesterase inhibition as a therapeutic strategy for Alzheimer's disease. nih.govnih.gov The indole scaffold is a key feature in many natural and synthetic cholinesterase inhibitors. nih.gov

Antiparasitic: Research into substituted indoles has shown potential for developing antiparasitic agents. For example, 5-bromoindole (B119039) demonstrated significant antischistosomal activity in hamsters infected with S. mansoni. nih.gov This suggests that modifications at the 5-position of the indole ring, including fluorination, could yield effective agents against parasitic diseases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies on the this compound Core

While SAR studies on the exact this compound core are not extensively documented, research on related 5-fluoro-indole derivatives provides valuable insights.

Impact of C5-Fluorine Substitution: The presence of a fluorine or chloro group at the C5 position of the indole ring has been shown to enhance the biological activity of 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor. nih.gov In anticancer studies, electron-withdrawing groups at this position were found to be essential for activity. researchgate.net

Influence of N1-Alkylation: In the antiviral 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone series, substituting the indole nitrogen (N1) with an ethyl group led to more effective compounds compared to methyl substitution. nih.gov

Role of C3-Substitution: For 1H-indole-2-carboxamides, short alkyl groups at the C3 position enhanced potency at the CB1 receptor. nih.gov This aligns with the methyl group present in the core structure of this compound.

Importance of Side Chains: The biological activity of 5-fluoro-indole derivatives is heavily dependent on the nature of the side chains attached to the core. In antitubercular thiosemicarbazone derivatives, substitutions on the N4-phenyl ring were critical, with 3-methyl and 3-fluoro groups enhancing potency. dergipark.org.tr For antidiabetic 5-fluoro-2-oxindole derivatives, various substitutions on the benzylidene moiety at the C3 position significantly influenced α-glucosidase inhibitory activity. nih.gov

These SAR findings collectively suggest that the 5-fluoro-indole core is a highly adaptable scaffold. The fluorine atom at the C5 position generally enhances potency, while modifications at the N1 and C3 positions, along with the functional groups attached at C2 or C3, can be fine-tuned to optimize activity against a wide range of biological targets.

Impact of Fluorine Substitution on Biological Affinity and Efficacy

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom at the C-5 position of the indole ring in this compound derivatives has a profound influence on their biological profile. Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity, basicity, metabolic stability, and membrane permeability.

Research has shown that replacing a carbon-hydrogen bond with a carbon-fluorine bond can lead to increased metabolic stability and improved membrane permeation. Furthermore, fluorine substitution often imparts higher binding affinity to target proteins. This enhancement can occur through direct interactions between the fluorine atom and the protein or indirectly by altering the polarity of nearby functional groups that engage with the biological target. For example, studies on other heterocyclic compounds have demonstrated that a fluorine atom can significantly improve binding to enzyme targets like DNA gyrase. In the context of indole derivatives, halogen substitutions (including fluorine) at the C-5 or C-7 positions have been noted to directly affect cytotoxicity in cancer cell lines. The introduction of a fluorine atom can also influence the molecule's antioxidant potential, as seen in studies of 5-fluoro methyl indole derivatives which exhibit radical scavenging activity. nih.gov

| Property Modified | Effect of Fluorine | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic cleavage by enzymes. |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein residues in the target's active site. |

| Lipophilicity & Permeability | Increased | Fluorine substitution can increase the molecule's lipophilicity, facilitating passage through cellular membranes. |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting ionization state and receptor interaction. |

Influence of Methyl Substitution at C-3 and N-1 Positions

Substitutions at the C-3 and N-1 positions of the indole scaffold are critical for tuning the biological activity of its derivatives. The methyl group at the C-3 position, as seen in the parent compound, plays a significant role in the molecule's interaction with biological systems.

The C-3 position of indole is highly nucleophilic, making it a common site for substitutions that can dictate the compound's biological function. Research on C-3 methyl-substituted indoles has shown that this group can introduce steric hindrance, which may affect binding to target enzymes. For instance, in hydrodesulfurization studies, 3-methyl-indole showed a lower conversion rate compared to unsubstituted indole, suggesting that the methyl group can sterically hinder the approach to the active site.

Substitution at the N-1 position of the indole ring has also been extensively studied. A key finding is that the presence or absence of a substituent at N-1 can dramatically impact the compound's antioxidant properties. Many indole derivatives exert their antioxidant effects through a Hydrogen Atom Transfer (HAT) mechanism, which relies on the hydrogen atom attached to the N-1 nitrogen. Studies have indicated that indole derivatives lacking an N-1 substitution often exhibit strong cytoprotective and antioxidant properties. Conversely, substituting the N-1 position can prevent the formation of the indolyl radical necessary for the HAT mechanism, potentially reducing this specific type of antioxidant activity.

| Feature | N-1 Unsubstituted (N-H) | N-1 Substituted (N-R) |

|---|---|---|

| Antioxidant Mechanism | Can participate in Hydrogen Atom Transfer (HAT). | HAT mechanism is blocked. |

| Cytoprotective Properties | Often exhibit strong cytoprotective effects. | Cytoprotective activity may be diminished. |

| Synthetic Yields | Often used as a starting material with high reactivity. | N-methyl indoles have sometimes resulted in lower synthetic yields in certain reactions. acs.org |

Role of C-2 Substitutions in Modulating Bioactivity

The C-2 position of the indole ring is another crucial site for functionalization, and the substituent at this position often serves as a primary point of interaction with biological targets. In the case of this compound, the C-2 methanol (B129727) group is a key structural feature. The C-2, C-3 disubstituted indole motif is frequently found in bioactive alkaloids and is a significant target in medicinal chemistry. researchgate.net

The nature of the substituent at C-2 profoundly influences the molecule's bioactivity. For example, research on related indole structures has shown that a carbonyl group at the C-2 position (forming an oxindole) can lead to increased cytotoxicity in cancer cells. Similarly, 2-phenylindole-3-carbaldehydes have demonstrated high anti-proliferative activity by targeting tubulin. These findings highlight the importance of the oxygen-containing functional group at the C-2 position for biological effect. The methanol group in the parent compound provides a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the active site of a target protein or enzyme. The versatility of this C-2 functionalization allows for the creation of extensive libraries of compounds, facilitating research into structure-activity relationships. researchgate.net

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms through which this compound derivatives exert their effects is fundamental to their development as therapeutic agents. Research has focused on their interaction with specific enzymes and their ability to modulate critical cellular pathways.

Receptor Binding and Enzyme Inhibition Profiling (e.g., COX-1/COX-2 inhibition, sPLA2 inhibition, CYP51 inhibition)

While specific inhibition data for this compound is not extensively detailed, the broader class of indole derivatives has been profiled against numerous enzymatic targets. These studies provide a strong basis for the potential mechanisms of its derivatives.

COX-1/COX-2 Inhibition : Many indole-containing compounds are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting COX pathways. acs.org Studies on novel indole derivatives have identified compounds with high selectivity for COX-2 over COX-1, which is a desirable profile for reducing gastrointestinal side effects. nih.govacs.orgnih.govtandfonline.comresearchgate.net For example, certain N-methylsulfonyl-indole derivatives have shown potent and selective COX-2 inhibitory activity. nih.gov

sPLA2 Inhibition : Secretory phospholipase A2 (sPLA2) enzymes are another important target in inflammatory processes. Indole-based inhibitors have been specifically designed to target sPLA2. acs.orgnih.govacs.orgmdpi.comscbt.com Structure-based drug design has led to the development of potent indole-3-acetamide (B105759) inhibitors that interact with key residues within the sPLA2 active site. acs.org

CYP51 Inhibition : The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi. Azole antifungal drugs work by inhibiting this enzyme. Researchers have designed novel antifungal agents by replacing a triazole moiety of fluconazole with an indole scaffold, creating potent CYP51 inhibitors. nih.govresearchgate.netnih.govnih.gov Docking studies have shown that these indole derivatives can align within the heme and access channel binding sites of CYP51, consistent with their biological activity. nih.gov

| Compound Class | Target Enzyme | Observed Activity | Reference Example |

|---|---|---|---|

| Fluorinated Pyrazoles | COX-2 | IC50 = 0.049 µM; High selectivity over COX-1. nih.gov | Compound 12 in nih.gov |

| Indole-3-acetamides | sPLA2 | Potent inhibitors developed via structure-based design. acs.org | Indoxam |

| Indolyl-propan-2-ols | Fungal CYP51 | MIC = 0.000256 µg/mL against C. albicans. nih.gov | Compound (-)-8g in nih.gov |

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction, quorum sensing interference)

Beyond direct enzyme inhibition, indole derivatives can modulate complex cellular signaling pathways, making them valuable candidates for anticancer and antimicrobial research.

Cell Cycle Arrest and Apoptosis Induction : A primary mechanism for the anticancer activity of many indole derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. Certain indole compounds have been shown to inhibit tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other derivatives have been found to inhibit crucial proteins in cancer progression like Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDK-2). This inhibition can trigger apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like caspase-8 and Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Quorum Sensing Interference : In the realm of microbiology, indole and its derivatives have been identified as signaling molecules that can interfere with bacterial quorum sensing (QS). researchgate.netscilit.com QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. Studies have shown that 5-fluoro indole can inhibit biofilm formation in bacteria like Serratia marcescens. researchgate.net The mechanism is thought to involve the interference with QS signal molecules or the disruption of the proper folding of QS regulatory proteins, thereby quenching the quorum sensing system. researchgate.netnih.gov This anti-biofilm activity presents a promising avenue for developing agents that can combat antibiotic-resistant bacterial infections. nih.gov

Rational Design of this compound-Based Pharmacophores

The development of novel therapeutic agents based on the this compound scaffold relies heavily on the principles of rational drug design. A pharmacophore is an abstract representation of the molecular features necessary for a drug to bind to its specific biological target. By understanding the structure-activity relationships (SAR) of this indole core, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. nih.govarxiv.orgacs.org

The design process often involves:

Scaffold Hopping and Hybridization : Combining the core indole scaffold with other known pharmacophores. For instance, linking an indole moiety to a group known to inhibit a specific enzyme can create a hybrid molecule with dual or enhanced activity. nih.gov

Structure-Based Design : Utilizing the 3D crystal structure of a target enzyme to design molecules that fit precisely into the active site. This approach was used to develop potent sPLA2 inhibitors by adding functionalities to indole-3-acetamides that would form additional interactions with enzyme residues. acs.org

Systematic Substituent Modification : Altering the substituents at key positions (N-1, C-2, C-3, C-5) to fine-tune the molecule's properties. "Fluorine scanning," for example, involves rationally placing fluorine atoms at different positions on a lead compound to probe for beneficial effects on binding and metabolic stability. While a fluorinated indole was theorized to enhance binding to the T790M domain of EGFR, in one case it resulted in a loss of kinase activity, demonstrating the complexity and empirical nature of drug design. nih.gov

Computational Modeling : Using molecular docking and other in silico methods to predict how newly designed derivatives will bind to a target protein. mdpi.com This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

By integrating these strategies, researchers can rationally evolve the this compound scaffold to create highly specific and effective pharmacophores for a range of therapeutic targets.

Applications in Allied Scientific Disciplines

Agricultural Chemistry Research

The indole (B1671886) structure is a key component in many agrochemicals. The precursor to (5-fluoro-3-methyl-1H-indol-2-yl)methanol, namely 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, plays a role in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. chemimpex.com The introduction of a fluorine atom into an organic molecule can significantly alter its biological activity, often enhancing its efficacy and metabolic stability. This principle suggests that this compound could serve as a key intermediate in the synthesis of novel herbicides and fungicides. Researchers in agricultural chemistry investigate such compounds to create targeted agrochemicals that can protect crops from pests and diseases while minimizing environmental impact. chemimpex.com

Table 1: Potential Agricultural Applications

| Application Area | Rationale |

|---|---|

| Herbicides | The indole scaffold is present in various natural and synthetic auxins, which are plant growth regulators. Modification of this structure could lead to compounds that disrupt weed growth. |

| Fungicides | Indole derivatives have been shown to possess antifungal properties. The fluorine atom can enhance the lipophilicity and binding affinity of the molecule to fungal targets. |

Advanced Materials Science Applications

In the field of materials science, fluorinated indole derivatives are gaining attention for their potential use in creating advanced materials with unique properties.

The precursor, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, has found applications in the production of advanced materials, including polymers and coatings, where it may enhance thermal and mechanical properties. chemimpex.com This suggests a similar role for this compound as a monomer or modifying agent in polymer synthesis.

Furthermore, related fluorinated indole structures have been synthesized as potential ligands for the construction of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with applications in gas storage, catalysis, and separation. The specific geometry and electronic properties of fluorinated indoles can influence the structure and function of these frameworks.

While not directly demonstrated for this specific compound, the strategic fluorination of organic molecules is a powerful tool for fine-tuning the stability and performance of organic semiconductors. researchgate.net The electron-withdrawing nature of fluorine can impact the electronic energy levels of the molecule, a critical factor in the performance of organic field-effect transistors (OFETs) and other electronic devices.

Table 2: Potential Materials Science Applications

| Application Area | Rationale |

|---|---|

| Polymers & Coatings | Can be incorporated as a monomer to potentially improve thermal stability, chemical resistance, and surface properties. chemimpex.com |

| Organic Semiconductors | Fluorination can modulate the electronic properties, making it a candidate for research into new semiconductor materials. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Could serve as a ligand for creating novel MOFs with tailored porosity and functionality. nih.gov |

Analytical Chemistry Methodologies

The unique structure of this compound also lends itself to applications in analytical chemistry.

In synthetic chemistry, any well-characterized compound can be used as an analytical standard. This compound can serve as a reference standard in chromatographic techniques like HPLC and GC for the identification and quantification of this compound in reaction mixtures or as an impurity in related materials. Its distinct molecular weight and structure would provide a clear signal for calibration and verification purposes.

The indole nucleus is a common fluorophore, a component of a molecule that causes it to be fluorescent. The precursor, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, is utilized in the creation of fluorescent probes for biological imaging, which allow researchers to visualize cellular processes with high specificity and sensitivity. chemimpex.com The aldehyde group is reactive and allows for the attachment of the indole structure to other molecules that can target specific sites within a cell. Similarly, the hydroxymethyl group of this compound provides a reactive site for further chemical modification, enabling its incorporation into more complex fluorescent probes designed for specific biological imaging applications. The presence of the fluorine atom can also fine-tune the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield.

Advanced Research Techniques and Future Directions

Spectroscopic Characterization and Structural Elucidation Techniques

The precise structural determination and characterization of (5-fluoro-3-methyl-1H-indol-2-yl)methanol are fundamental to understanding its behavior and potential applications. A combination of sophisticated spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS) is another critical technique for the characterization of this compound. High-resolution mass spectrometry (HRMS) would be utilized to determine the compound's exact molecular weight and elemental composition, confirming its molecular formula of C₁₀H₁₀FNO. Fragmentation patterns observed in the mass spectrum would offer additional structural information, helping to piece together the different components of the molecule. Commercial suppliers of this compound indicate the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to ensure the purity and identity of the compound. bldpharm.com

Computational Chemistry and Cheminformatics in Compound Design and Activity Prediction

In modern drug discovery and materials science, computational approaches play a pivotal role in accelerating the design and development of new molecules.

Computational Chemistry methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and properties of this compound. These calculations can predict its three-dimensional conformation, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with biological targets. While specific computational studies on this compound are not widely published, research on related fluorinated indoles has demonstrated the utility of these methods in predicting molecular properties and biological activity. researchgate.net

Cheminformatics utilizes computational and informational techniques to a broad range of chemical problems. For this compound, cheminformatics tools could be employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. Quantitative Structure-Activity Relationship (QSAR) studies on libraries of indole (B1671886) derivatives can help in designing new analogs of this compound with enhanced biological activities. Although specific QSAR models for this compound are not available, the principles of bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties, could guide the design of novel analogs. nih.govresearchgate.net For example, the replacement of the hydroxyl group with other functionalities could be explored to modulate its activity.

High-Throughput Screening (HTS) in Discovery Pipelines

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. While there is no direct evidence of this compound being utilized in HTS campaigns, the indole scaffold is frequently found in compound libraries screened for various therapeutic targets. unl.edu HTS assays are often designed to be miniaturized and automated, enabling the testing of thousands of compounds in a short period. nih.gov

Indole-based compounds have been the subject of HTS for their potential as enzyme inhibitors or receptor modulators. nih.gov For instance, HTS assays have been developed to identify inhibitors of enzymes involved in tryptophan metabolism, where indole derivatives play a key role. nih.gov Given its structure, this compound could be included in HTS libraries to explore its potential activity against a wide range of biological targets.

Emerging Research Areas and Potential Novel Applications

While the specific applications of this compound are still under investigation, the broader class of fluorinated indole derivatives is a subject of intense research. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

One potential area of application for this compound is in the development of novel therapeutics. Its precursor, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, is utilized as an intermediate in the synthesis of anti-cancer agents. chemimpex.com The methanol (B129727) derivative could serve as a key building block for the synthesis of more complex molecules with potential anticancer activity. Indole-3-carbinol and its derivatives have shown promise as anticancer agents, and the fluorinated analog could exhibit enhanced properties. nih.gov

Furthermore, indole derivatives are being explored for their potential in treating a variety of other conditions. nih.gov The unique electronic properties of the fluorinated indole ring in this compound could also make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in functional polymers. The synthesis of fluorinated indole derivatives is an active area of research, with new methods being developed to incorporate fluorine into the indole scaffold. chemrxiv.org

Q & A

Q. What are the optimized synthetic routes for (5-fluoro-3-methyl-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis of indole derivatives often involves functionalization at specific positions. For this compound, a plausible route includes:

- Step 1 : Introduction of the fluoro group via electrophilic substitution, guided by directing groups on the indole core.

- Step 2 : Methylation at the 3-position using methylating agents (e.g., methyl iodide) under basic conditions.

- Step 3 : Hydroxymethylation at the 2-position via formylation followed by reduction (e.g., NaBH₄ or LiAlH₄).

Q. Key considerations :

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

Q. What are the compound’s key physicochemical properties, and how are they measured?

- LogP (Lipophilicity) : Determine via HPLC retention times or shake-flask methods. The fluoro and hydroxymethyl groups reduce LogP compared to non-polar indoles.

- Solubility : Assess in DMSO (common for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, critical for storage and reaction planning .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Molecular Docking : Use software like MOE to model interactions with target proteins (e.g., kinases or GPCRs). The hydroxymethyl group may form hydrogen bonds with catalytic residues .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with biological activity data from analogs .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at the indole C2 position) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, serum concentration). For example, discrepancies in antiproliferative activity may arise from assay sensitivity .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence observed effects .

- Structural Analog Comparison : Compare with derivatives like (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol to isolate substituent-specific effects .

Q. How is the compound utilized in targeted drug design, particularly for neurological or oncological applications?

- Neuroprotection : The indole scaffold mimics serotonin derivatives. Fluoro and hydroxymethyl groups enhance blood-brain barrier penetration and receptor affinity .

- Anticancer Mechanisms :

- Topoisomerase Inhibition : Fluoroindoles intercalate DNA, while the hydroxymethyl group stabilizes protein-DNA complexes .

- Apoptosis Induction : Assess caspase-3/7 activation in tumor cells via fluorogenic assays .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in this compound class?

- Analog Synthesis : Systematically vary substituents (e.g., replace F with Cl, modify hydroxymethyl to carboxylate) .

- Crystallographic Overlays : Compare binding modes of analogs with target proteins using PDB structures (e.g., RCSB Protein Data Bank) .

- In Silico Screening : Prioritize analogs with predicted ADMET properties (e.g., SwissADME) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.